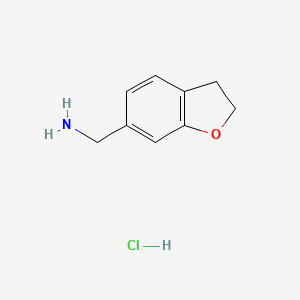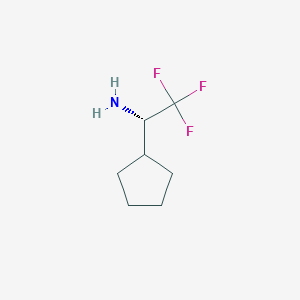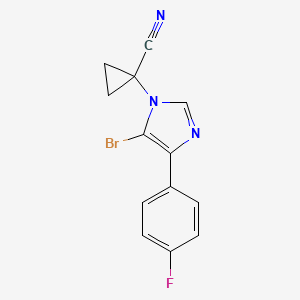
4-(3-Benzamidophenyl)pyridine-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzamidophenyl)pyridine-2,6-dicarboxylic acid can be achieved through a multi-step process involving the following key steps:
Cyanation of 1,2,4-triazine 4-oxide: The initial step involves the direct cyanation of the corresponding 1,2,4-triazine 4-oxide to produce 5-cyano-1,2,4-triazine.
Aza-Diels–Alder Reaction: The subsequent aza-Diels–Alder reaction and hydrolysis of the cyano group in 50% sulfuric acid yield the monocarboxylic acid.
Oxidation with Potassium Permanganate: Finally, the two methyl groups in the molecule are oxidized with excess potassium permanganate to obtain the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzamidophenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Substitution: Due to the presence of the pyridine ring, the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation Products: The oxidation of the compound typically results in the formation of carboxylic acids.
Substitution Products: Nucleophilic substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
4-(3-Benzamidophenyl)pyridine-2,6-dicarboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3-Benzamidophenyl)pyridine-2,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their chemical behavior . Additionally, its structural properties allow it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic acid: This compound is structurally similar and is used in the preparation of MOFs and coordination polymers.
Pyridine-2,6-dicarboxylic acid: Known for its chelating properties and use in the preparation of metal complexes.
Uniqueness
4-(3-Benzamidophenyl)pyridine-2,6-dicarboxylic acid is unique due to the presence of the benzamide group, which enhances its ability to form hydrogen bonds and participate in various chemical reactions. This structural feature distinguishes it from other similar compounds and expands its range of applications in scientific research and industry .
Properties
Molecular Formula |
C20H14N2O5 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
4-(3-benzamidophenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C20H14N2O5/c23-18(12-5-2-1-3-6-12)21-15-8-4-7-13(9-15)14-10-16(19(24)25)22-17(11-14)20(26)27/h1-11H,(H,21,23)(H,24,25)(H,26,27) |
InChI Key |
APUHUCRYGCHGBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CC(=NC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B13051289.png)



![(1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051303.png)
![N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine](/img/structure/B13051308.png)



